molecular formula C13H11BrFN B595111 N-Phenyl 2-bromo-6-fluorobenzylamine CAS No. 1365271-82-4

N-Phenyl 2-bromo-6-fluorobenzylamine

Cat. No.: B595111
CAS No.: 1365271-82-4
M. Wt: 280.14
InChI Key: AREHQHGUQHGHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-Phenyl 2-bromo-6-fluorobenzylamine typically involves the following steps:

    Bromination: The starting material, 2-fluorobenzylamine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    N-Phenylation: The brominated intermediate is then subjected to N-phenylation using aniline in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include hydroxyl, alkoxy, or amino derivatives.

    Oxidation Products: Oxidized amine derivatives or corresponding carboxylic acids.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Chemistry:

N-Phenyl 2-bromo-6-fluorobenzylamine is used as a building block in the synthesis of various organic compounds.

Biology:

In biological research, this compound is used to study the effects of halogenated benzylamines on biological systems. It serves as a model compound to investigate the interactions of halogenated amines with enzymes and receptors .

Medicine:

This compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and cancer .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of N-Phenyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-Phenyl 2-bromo-4-fluorobenzylamine
  • N-Phenyl 2-chloro-6-fluorobenzylamine
  • N-Phenyl 2-bromo-6-chlorobenzylamine

Comparison:

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREHQHGUQHGHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.